Product packaging for 4-Mercaptophenylbutyric acid(Cat. No.:CAS No. 359436-81-0)

4-Mercaptophenylbutyric acid

Cat. No.: B014482
CAS No.: 359436-81-0
M. Wt: 196.27 g/mol
InChI Key: ONAHWIVUEWOXEJ-UHFFFAOYSA-N
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Description

Significance of Thiolated Organic Acids in Advanced Materials Science and Analytical Chemistry

Thiolated organic acids, a class of compounds to which 4-Mercaptophenylbutyric acid belongs, are of considerable importance in both materials science and analytical chemistry due to their distinct functional groups. The thiol, or sulfhydryl, group provides a strong affinity for noble metal surfaces, such as gold, silver, and mercury, enabling the formation of highly ordered, self-assembled monolayers (SAMs). lookchem.com This property is a cornerstone of surface functionalization, allowing for the precise modification of material surfaces to control properties like wetting, adhesion, and biocompatibility. nih.gov In materials science, this capability is harnessed to create sophisticated platforms for sensors, catalysts, and biocompatible coatings for medical devices. lookchem.comsigmaaldrich.com For instance, the functionalization of metal-organic frameworks (MOFs) with thioglycolic acid has been shown to enhance the removal of dyes from solutions, demonstrating the role of these acids in creating materials for environmental remediation. taylorandfrancis.com

In the realm of analytical chemistry, the reactivity of the thiol and carboxylic acid groups is leveraged for various applications. Thiolated compounds can act as derivatizing agents, modifying analytes to improve their detection and separation by techniques like chromatography and mass spectrometry. creative-proteomics.com The thiol group's propensity to bind to specific surfaces is fundamental in the development of electrochemical biosensors. creative-proteomics.com Furthermore, these organic acids are utilized as standards and reagents for the quantification of specific substances. sigmaaldrich.com The dual functionality allows these molecules to act as linkers, tethering biological molecules to sensor surfaces, a key principle in many diagnostic assays. mdpi.comnih.gov

Overview of Key Research Trajectories for Aryl Thiol Derivatives

Aryl thiols and their derivatives are a significant class of organosulfur compounds frequently found in pharmaceuticals, high-tech materials, and as intermediates in organic synthesis. researchgate.net Current research trajectories are diverse and focus on expanding their utility and accessibility.

One major area of research is the development of new and more efficient synthetic methodologies. thieme-connect.com Traditional methods for creating thioethers, for example, often rely on the use of foul-smelling and air-sensitive thiols. thieme-connect.com Consequently, significant effort is being directed towards developing "thiol-free" protocols and utilizing alternative sulfur sources. researchgate.net Modern synthetic strategies increasingly employ transition-metal-catalyzed reactions, such as copper-catalyzed Ullmann-type couplings and palladium-catalyzed Migita couplings, to form carbon-sulfur bonds under milder conditions. thieme-connect.com Recent advancements also include photochemical methods that use light to initiate the formation of thioesters from widely available starting materials like aryl halides and carboxylic acids. researchgate.net

Another key research trajectory involves exploring the reactivity and applications of these derivatives. The oxidation of aryl thiols can lead to the formation of sulfonyl chlorides, which are important precursors for sulfonamides, a class of compounds with extensive applications in medicinal chemistry. ekb.eg The unique electronic and conformational structures of aryl thiols are being studied to understand how substituents on the aromatic ring influence their reactivity. acs.org Furthermore, the ability of aryl thiol derivatives to form stable complexes with metal ions is being investigated for applications in areas like heavy metal chelation. acs.org Research into their role in creating functional materials continues to be a vibrant field, with applications ranging from anticancer drug delivery systems using thiolated polymers to the development of novel enzyme inhibitors. bohrium.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 359436-81-0 chemicalbook.com
Molecular Formula C10H12O2S lookchem.com
Molecular Weight 196.27 g/mol lookchem.com
Appearance Yellow Waxy Solid lookchem.comguidechem.com
Melting Point 40-42 °C lookchem.comlookchem.com
Storage Temperature -20°C Freezer, Under Inert Atmosphere lookchem.com
Key Characteristics Hygroscopic, Light Sensitive, Temperature Sensitive, Dimerizes Readily chemicalbook.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B014482 4-Mercaptophenylbutyric acid CAS No. 359436-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-sulfanylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)3-1-2-8-4-6-9(13)7-5-8/h4-7,13H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAHWIVUEWOXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404960
Record name 4-(4-sulfanylphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-81-0
Record name 4-(4-sulfanylphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Derivatization Approaches for 4 Mercaptophenylbutyric Acid Analogues

Methodologies for Carbon Chain Elongation and Aromatic Ring Functionalization

The generation of 4-MPBA analogues with varied properties often begins with modifications to the carbon framework and the central aromatic ring.

Carbon Chain Elongation: Standard organic synthesis methodologies can be employed to lengthen the butyric acid side chain. For instance, homologation techniques such as the Arndt-Eistert synthesis can be adapted to extend the chain by one methylene (B1212753) unit. Chemo-enzymatic approaches, which combine enzymatic reduction of a carboxylic acid to an aldehyde followed by a Wittig reaction, represent a modern strategy for achieving a two-carbon atom chain extension, yielding α,β-unsaturated esters. researchgate.net Such methods, while not specific to 4-MPBA, are applicable to phenyl-acid derivatives for creating a library of analogues with varying spacer lengths between the aromatic ring and the terminal carboxyl group.

Aromatic Ring Functionalization: The phenyl ring of 4-MPBA is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's electronic properties and steric profile. organic-chemistry.orgnih.gov Key strategies include:

Halogenation: Introduction of halogens (e.g., Br, Cl, I) onto the aromatic ring, which can serve as handles for subsequent cross-coupling reactions.

Nitration and Amination: Nitration followed by reduction provides an amino group, which can be further derivatized.

Friedel-Crafts Acylation/Alkylation: These reactions introduce alkyl or acyl groups, though care must be taken to control regioselectivity, as the existing substituents will direct the position of the new group.

Palladium-Catalyzed Cross-Coupling: If a halogen is present on the ring, reactions like Suzuki, Heck, and Sonogashira couplings can be used to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. organic-chemistry.org

These functionalization techniques are fundamental in medicinal chemistry and materials science for creating derivatives with tailored characteristics. nih.gov

Targeted Functional Group Interconversions Involving Thiol and Carboxylic Acid Moieties

The thiol and carboxylic acid groups are the most reactive sites on the 4-MPBA molecule, providing primary points for derivatization.

Thiol Moiety Interconversions: The nucleophilic nature of the thiol group makes it a prime target for a variety of transformations. researchgate.net

Oxidation to Disulfides: Under mild oxidative conditions, the thiol can be converted to a disulfide, allowing for the dimerization of 4-MPBA molecules or linkage to other thiol-containing species.

Alkylation to Thioethers: Reaction with alkyl halides or other electrophiles readily forms stable thioether bonds. This is a common strategy for conjugation.

Thiol-Michael Addition: The thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds, another efficient method for covalent linkage.

Carboxylic Acid Moiety Interconversions: The carboxylic acid group can be transformed into a wide range of other functional groups.

Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields esters, which can alter solubility and serve as prodrugs in pharmaceutical contexts.

Amidation: The use of coupling agents (e.g., EDC, DCC) allows for the formation of amide bonds with primary or secondary amines, a cornerstone of peptide synthesis and bioconjugation.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, changing the functionality from acidic to neutral and nucleophilic.

Conversion to Thioacids: Reagents such as Lawesson's Reagent can convert the carboxylic acid directly into a thiocarboxylic acid, which is a more potent acylating agent in certain reactions. nih.govwikipedia.org

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, a versatile intermediate for forming esters, amides, and other derivatives.

A summary of potential interconversions for the primary functional groups is presented below.

Functional GroupReagent/ConditionResulting Group
Thiol (-SH)Mild Oxidation (e.g., air, I₂)Disulfide (-S-S-)
Thiol (-SH)Alkyl Halide (R-X)Thioether (-S-R)
Thiol (-SH)α,β-Unsaturated CarbonylThioether (via Michael Addition)
Carboxylic Acid (-COOH)Alcohol (R-OH), Acid CatalystEster (-COOR)
Carboxylic Acid (-COOH)Amine (R-NH₂), Coupling AgentAmide (-CONH-R)
Carboxylic Acid (-COOH)LiAlH₄ or BH₃Primary Alcohol (-CH₂OH)
Carboxylic Acid (-COOH)Lawesson's ReagentThiocarboxylic Acid (-COSH)
Carboxylic Acid (-COOH)Thionyl Chloride (SOCl₂)Acyl Chloride (-COCl)

Exploitation of Click Chemistry in Thiol-Based Conjugations and Modifications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.govnih.gov Thiol-based click reactions, in particular, are powerful tools for bioconjugation and materials science because they can often proceed under mild, biocompatible conditions without the need for cytotoxic metal catalysts. nih.gov

The primary thiol-based click reactions are the thiol-ene and thiol-yne reactions. These typically proceed via a radical-mediated mechanism, initiated by UV light or a radical initiator, or via a nucleophilic Michael addition mechanism. rsc.orgnih.gov The thiol group of 4-MPBA is an ideal handle for these conjugations, allowing it to be "clicked" onto molecules or surfaces bearing alkene or alkyne functionalities.

Click Reaction TypeReactantsMechanismKey Features
Thiol-ene Thiol + Alkene (ene)Radical-mediated or Michael additionForms a single thioether bond. Biocompatible and efficient. nih.gov
Thiol-yne Thiol + Alkyne (yne)Radical-mediatedCan add two thiol molecules across one alkyne, creating a dithioether linkage and a cross-linking point. researchgate.netrsc.org

The thiol-yne reaction is particularly advantageous for creating multifunctional materials because a single alkyne group can react with two thiol-containing molecules. researchgate.netmdpi.com This radical-mediated process involves the sequential addition of two thiyl radicals across the triple bond, resulting in a 1,2-dithioether linkage. rsc.org

This reaction is highly effective for the site-specific immobilization of molecules like 4-MPBA onto surfaces. The process involves first functionalizing a substrate (e.g., a polymer surface or nanoparticle) with alkyne groups. mdpi.com The thiol-containing molecule, 4-MPBA, is then introduced, and the reaction is initiated, typically with UV light, to form a stable, covalent thioether bond. mdpi.com This metal-free approach is highly efficient and avoids the cytotoxicity associated with common copper-catalyzed click reactions, making it suitable for creating biocompatible surfaces and materials. researchgate.netkit.edu

Multicomponent Reaction Methodologies for Structural Diversification of Carboxylic Acids

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. jocpr.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse and complex molecules from simple precursors. nih.govmdpi.com

The carboxylic acid functionality of 4-MPBA allows it to be used as a key component in several well-established MCRs, most notably isocyanide-based reactions. organic-chemistry.org

Ugi Reaction: This is a four-component reaction between an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid. By using 4-MPBA as the carboxylic acid component, a diverse range of α-acylamino carboxamide structures can be synthesized, each bearing the 4-mercaptophenylbutyryl moiety.

Passerini Reaction: This is a three-component reaction between an aldehyde (or ketone), an isocyanide, and a carboxylic acid. Employing 4-MPBA in this reaction yields α-acyloxy carboxamides.

These MCRs provide a highly efficient pathway for structural diversification. By systematically varying the other components (aldehyde, amine, isocyanide), large libraries of complex 4-MPBA analogues can be generated in a single synthetic operation, which is a significant advantage in fields like drug discovery and materials development. jocpr.comresearchgate.net

Multicomponent ReactionKey ComponentsRole of 4-MPBAProduct Scaffold
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic AcidCarboxylic Acidα-Acylamino Carboxamide
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic AcidCarboxylic Acidα-Acyloxy Carboxamide

Advanced Surface Chemistry and Interfacial Engineering with 4 Mercaptophenylbutyric Acid Derivatives

Principles and Formation Dynamics of Self-Assembled Monolayers (SAMs)

The spontaneous formation of a highly ordered molecular monolayer at a liquid-solid or gas-solid interface is a complex process governed by a delicate interplay of molecule-substrate and molecule-molecule interactions. Understanding these fundamental principles is critical for fabricating high-quality, reproducible SAMs.

The formation of a SAM of 4-Mercaptophenylbutyric acid begins with the chemisorption of the thiol headgroup (-SH) onto a noble metal substrate. This process is most commonly studied on gold (Au) due to its stability and ease of use. The interaction between sulfur and gold is a strong, semi-covalent bond with an energy of approximately 45 kcal/mol, which provides the thermodynamic driving force for the assembly. rsc.org Upon adsorption, the hydrogen atom of the thiol group is released, and a sulfur-metal bond is formed, resulting in a surface-bound thiolate. This robust anchoring is the primary step in creating a stable monolayer. rsc.org

The choice of substrate significantly influences the adsorption mechanism. While this compound and similar aromatic thiols like 4-mercaptobenzoic acid reliably bind to gold surfaces through the sulfur atom, their behavior on silver (Ag) can differ. nih.govnih.gov Studies on 4-mercaptobenzoic acid have shown that on silver nanoparticles, the molecule may adsorb through the carboxyl group, leaving the thiol group further from the surface. nih.govnih.gov This highlights the importance of the specific molecule-substrate pairing in determining the final orientation and surface chemistry of the SAM. The strength of adsorption energies for thiolates on noble metals generally follows the trend Cu > Ag > Au. unibs.it

The formation of a well-ordered SAM is not instantaneous but follows a distinct kinetic pathway, often described as a two-step process. acs.org The initial step is a rapid, diffusion-limited adsorption of molecules from the solution onto the substrate, which can lead to about 80% surface coverage within minutes. researchgate.net This is followed by a much slower second stage, which can take several hours, involving the reorganization and reorientation of the adsorbed molecules on the surface to achieve a densely packed, crystalline-like monolayer. acs.orgresearchgate.net

This growth process can be satisfactorily described by the Langmuir adsorption model, which relates the rate of adsorption to the concentration of the adsorbate in solution and the number of available sites on the surface. acs.org Key parameters derived from this model include the adsorption rate constant and the adsorption free energy (ΔGads), which quantify the kinetics and thermodynamic favorability of the SAM formation, respectively. acs.org Factors such as the solvent, cleanliness of the substrate, concentration of the thiol solution, and immersion time are all critical parameters that influence the final quality and organization of the monolayer. researchgate.net While longer assembly times of 24-48 hours are often recommended to achieve better monolayer packing, some studies have shown that high-quality SAMs can be formed in as little as 15 minutes using higher thiol concentrations. dojindo.comresearchgate.net

Table 1: Two-Step Kinetic Model of SAM Formation
StageDescriptionTypical TimescaleGoverning Process
1. Initial AdsorptionRapid, diffusion-limited physisorption and chemisorption of molecules from solution onto the substrate. Results in a disordered layer with significant surface coverage.Seconds to MinutesLangmuir Adsorption
2. ReorganizationSlow rearrangement of adsorbed molecules into a densely packed, ordered, and crystalline-like structure to maximize intermolecular interactions.HoursSurface Diffusion and Desorption/Readsorption

For aromatic thiols, the orientation of the molecules can range from vertical to tilted relative to the surface normal. gerbu.de The packing density and ordering are influenced by the interplay between the molecule-substrate bond and lateral intermolecular forces. gerbu.derug.nl The presence of the phenyl ring in this compound introduces π-π stacking interactions between adjacent molecules, which contribute to the stability and ordering of the assembly. nih.govgbiosciences.com The alkyl chain portion of the molecule (the butyric acid chain) allows for van der Waals interactions, which further stabilize the film structure, similar to what is observed in alkanethiol SAMs. researchgate.net The final arrangement often features densely packed molecules, though achieving long-range order can be more challenging for aromatic thiols compared to their simpler alkanethiol counterparts. rug.nlnih.govacs.org

The stability and structure of a this compound SAM are dictated by a hierarchy of interfacial interactions.

Molecule-Substrate Interaction : The primary anchoring force is the strong, semi-covalent bond between the sulfur of the thiolate and the gold substrate atoms, with a bond strength of around 45 kcal/mol. rsc.org This chemisorption is the foundational interaction upon which the monolayer is built.

π-π Stacking : The aromatic phenyl rings of adjacent molecules interact through π-π stacking. rsc.org This noncovalent interaction, which can occur in parallel-displaced or T-shaped geometries, is a significant stabilizing force in SAMs of aromatic thiols and plays a key role in their molecular organization. oaepublish.comresearchgate.net

Hydrogen Bonding : The terminal carboxylic acid groups (-COOH) introduce the possibility of hydrogen bonding. dojindo.comsigmaaldrich.com These interactions can occur between adjacent molecules within the monolayer, leading to additional stability. sigmaaldrich.com The extent of this hydrogen bonding can be influenced by the substrate topography and the pH of the surrounding environment. sigmaaldrich.com

Table 2: Key Interfacial Interactions in this compound SAMs
Interaction TypeParticipating GroupsNature of ForceRole in SAM Formation
Molecule-SubstrateThiolate (S-) and Gold (Au)Semi-Covalent BondPrimary anchoring of molecules to the surface.
Van der WaalsAlkyl chains (-C3H6-)Dispersion ForcesStabilizes the assembly and promotes dense packing.
π-π StackingPhenyl RingsElectrostatic/DispersionContributes to ordering and stability of aromatic layers.
Hydrogen BondingCarboxylic Acid (-COOH)Electrostatic (Dipole-Dipole)Provides additional lateral stability and influences surface properties.

Methodologies for Targeted Surface Functionalization Using Thiol and Carboxyl Groups

The bifunctional nature of this compound makes it an ideal molecule for creating reactive surfaces. The thiol group serves as the anchor, while the exposed carboxylic acid group acts as a versatile chemical handle for the covalent attachment of other molecules. unibs.it

The process of functionalizing a surface using this compound is a two-stage approach. First, the SAM is formed on a suitable substrate, typically gold, via the thiol-metal interaction as described previously. This creates a surface densely populated with outward-facing carboxylic acid groups.

Second, these carboxylic acid groups are activated for covalent grafting. A widely used and effective method is amine coupling, which employs a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS). acs.org The reaction proceeds as follows:

Activation : EDC reacts with the surface-bound carboxylic acid to form a highly reactive O-acylisourea intermediate. acs.org

Coupling : The NHS ester readily reacts with a primary amine group on a target molecule (e.g., a protein, peptide, or other amine-functionalized ligand) to form a stable, covalent amide bond, thus grafting the molecule to the surface. researchgate.netnih.gov

This covalent grafting technique is a cornerstone of biosensor fabrication and surface bio-functionalization, allowing for the controlled and stable immobilization of a wide array of molecules onto the SAM-modified substrate. dojindo.comnih.gov

Modulation of Surface Energy and Wettability Through Molecular Adsorption

The adsorption of a self-assembled monolayer onto a substrate fundamentally alters its surface properties, most notably its surface energy and wettability. numberanalytics.com Surface energy is a measure of the excess energy at the surface of a material compared to the bulk, while wettability describes the ability of a liquid to maintain contact with a solid surface, often quantified by the contact angle. jsta.cl By forming a SAM of this compound, the original substrate (e.g., gold) is masked, and the new interface presented to the environment is composed of the terminal functional groups of the adsorbed molecules. numberanalytics.com

The chemical nature of this terminal group dictates the final surface characteristics. For this compound, the terminal group is a carboxylic acid (-COOH). This group is polar and capable of hydrogen bonding with water, which is expected to create a hydrophilic (water-attracting) surface with a relatively high surface energy and a low water contact angle. mdpi.com The wettability of such a surface can also be responsive to pH. mdpi.com At low pH, the carboxylic acid group is protonated (-COOH) and less polar, while at higher pH, it deprotonates to the more hydrophilic carboxylate anion (-COO⁻), which can further decrease the water contact angle. mdpi.com

Research on analogous aromatic thiols provides insight into the effects of terminal groups on surface properties. A study comparing self-assembled monolayers of different thiophenol derivatives on gold demonstrated how the terminal group controls surface hydrophilicity. uh.edu

Table of Research Findings for SAMs of Thiophenol Derivatives on Gold

CompoundTerminal GroupAdvancing Water Contact Angle (θ)Ellipsometric Thickness (Å)
Thiophenol (TP)-H69 ± 2°~4
4-Mercaptophenol (MP)-OH55 ± 2°~6
4-Mercaptobenzoic acid (MBA)-COOH<30°~9
4-Mercaptophenylboronic acid (MPBA)-B(OH)₂48 ± 2°~8
Data sourced from a comparative study on the formation and characterization of SAMs on gold. uh.edu

The data clearly illustrates the trend: as the terminal group becomes more polar and capable of hydrogen bonding (from -H to -OH to -COOH), the surface becomes more hydrophilic, as evidenced by the decreasing water contact angle. uh.edu The monolayer terminated with 4-Mercaptobenzoic acid (MBA), which has a terminal group identical to the functional part of this compound, exhibits a highly hydrophilic surface with a contact angle below 30°. uh.edu This strongly suggests that a SAM of this compound would similarly render a gold surface significantly more wettable and increase its surface energy, a direct consequence of the dense layer of exposed carboxylic acid moieties.

Integration of 4 Mercaptophenylbutyric Acid Derivatives in Nanomaterials Science

Functionalization of Plasmonic Nanostructures (e.g., Gold Nanoparticles, Silver Nanoparticles)

The strong affinity between the thiol group of 4-mercaptophenylbutyric acid derivatives and noble metals like gold and silver makes them excellent ligands for the functionalization of plasmonic nanostructures. mdpi.com This process involves the coating of nanoparticles with these organic molecules, which not only stabilizes them but also imparts new functionalities.

For instance, gold nanoparticles (AuNPs) can be readily modified with molecules like 4-mercaptobenzoic acid (4-MBA) and 4-mercaptophenylboronic acid (4-MPBA). nih.govnih.gov The thiol group anchors the molecule to the gold surface, while the other functional groups, such as carboxylic acid or boronic acid, are exposed to the surrounding environment, ready to interact with other molecules or surfaces. nih.gov This functionalization is a crucial step in preparing nanoparticles for a wide range of applications, from drug delivery to sensing. hilarispublisher.com Similarly, silver nanoparticles (AgNPs) can be functionalized using similar thiol-based chemistry, creating versatile platforms for various scientific and technological uses. nih.govrsc.org

Impact on Localized Surface Plasmon Resonance (LSPR) Characteristics

The functionalization of plasmonic nanoparticles with this compound derivatives has a direct and measurable impact on their Localized Surface Plasmon Resonance (LSPR) characteristics. LSPR is an optical phenomenon that occurs when the conduction electrons of a noble metal nanoparticle collectively oscillate in resonance with incident light, resulting in a strong absorption and scattering of light at a specific wavelength. mdpi.comnih.gov This resonance is highly sensitive to the local refractive index at the nanoparticle's surface.

When molecules like this compound derivatives bind to the surface of gold or silver nanoparticles, they alter this local refractive index. This change causes a shift in the LSPR peak wavelength. The magnitude of this shift is dependent on the size, shape, and composition of the nanoparticle, as well as the nature and density of the adsorbed molecules. mdpi.comnih.gov This principle is the foundation for many LSPR-based biosensors, which can detect the binding of target molecules by monitoring these spectral shifts. mdpi.comnih.govnih.gov

For example, the binding of an analyte to a functionalized nanoparticle can be detected by a "red" shift in the LSPR wavelength, indicating an increase in the local refractive index. nih.gov The sensitivity of LSPR to these binding events allows for the label-free detection of a wide variety of analytes with high precision. mdpi.comrsc.org

NanoparticleFunctionalizing AgentObserved LSPR EffectApplication
Gold Nanoparticles4-Mercaptophenylboronic acidShift in LSPR upon bindingGlycopeptide enrichment nih.gov
Silver NanostructuresDengue NS1 antigenShift in LSPR upon bindingDengue detection nih.gov
Gold NanoparticlesVarious biomoleculesChange in refractive indexBiosensing nih.govrsc.org

Ligand Exchange Dynamics on Nanoparticle Surfaces

Ligand exchange is a fundamental process in the surface chemistry of nanoparticles, allowing for the modification of their properties by replacing the original capping ligands with new ones. nih.gov This dynamic process is crucial for tailoring nanoparticles for specific applications. The exchange process can be influenced by factors such as concentration and temperature. nih.gov

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of ligands on nanoparticle surfaces. nih.govunimi.it It can provide quantitative information about the mobility and conformation of the bound ligands. unimi.it For instance, studies have shown that the nature of the ligand's headgroup can significantly affect its dynamics on the surface of a gold nanoparticle. unimi.it

The stability of the bond between the ligand and the nanoparticle surface is a key factor in ligand exchange. The strong gold-sulfur bond formed by thiol-containing molecules like this compound derivatives provides a stable anchor, but the exchange with other ligands is still possible and can be controlled to fine-tune the nanoparticle's surface chemistry. arxiv.org Understanding these dynamics is essential for designing stable and functional nanomaterials. nih.gov

Surface Modification of Two-Dimensional Nanomaterials (e.g., Molybdenum Disulfide)

Beyond plasmonic nanoparticles, this compound and its derivatives are also utilized in the surface modification of two-dimensional (2D) nanomaterials, such as molybdenum disulfide (MoS₂). MoS₂ is a transition metal dichalcogenide with unique electronic and optical properties, making it a promising material for various applications. mit.edu However, pristine MoS₂ can be prone to agglomeration and lacks specific functional groups for further modification. mdpi.com

Surface modification addresses these challenges by introducing new functionalities to the MoS₂ surface. This can be achieved through both covalent and non-covalent interactions. For instance, the surface of MoS₂ can be functionalized with polymers or small molecules to improve its dispersibility in different solvents and to create active sites for further reactions. mdpi.comresearchgate.net While direct covalent functionalization of the basal plane of MoS₂ can be challenging, modifications often occur at defect sites or edges. researchgate.net The introduction of functional groups like carboxylic acids can enhance the dispersion of MoS₂ nanosheets and provide sites for further chemical modifications. researchgate.net

Influence on Nanomaterial Colloidal Stability and Dispersibility

A critical aspect of working with nanomaterials is ensuring their colloidal stability, which is their ability to remain dispersed in a liquid medium without aggregating. nih.govmdpi.com Aggregation can significantly alter the properties of nanoparticles and limit their utility. The surface chemistry of nanoparticles plays a pivotal role in their colloidal stability. mdpi.com

Functionalization with ligands like this compound derivatives can greatly enhance the colloidal stability of nanoparticles. The terminal functional groups of these ligands, such as carboxylic acids, can become charged depending on the pH of the solution, leading to electrostatic repulsion between the nanoparticles. nih.gov This repulsion prevents them from coming close enough to aggregate. For example, carboxyl-coated nanoparticles can be stable at certain pH values but may aggregate as the pH becomes more acidic. nih.gov

Advanced Spectroscopic Characterization and Analytical Principles for 4 Mercaptophenylbutyric Acid and Derivatives

Surface-Enhanced Raman Spectroscopy (SERS) Methodologies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. mdpi.com This enhancement allows for the detection of even single molecules. wgtn.ac.nz

Elucidation of SERS Enhancement Mechanisms (Electromagnetic and Chemical Contributions)

The significant signal enhancement in SERS arises from a combination of two primary mechanisms: electromagnetic enhancement and chemical enhancement. rsc.org

Electromagnetic Enhancement: This is the dominant contributor to the SERS effect. wgtn.ac.nz It occurs due to the excitation of localized surface plasmon resonances (LSPRs) on the metallic nanostructures by the incident light. rsc.org This creates highly localized and intensified electromagnetic fields, often referred to as "hotspots," at the nanoparticle surface where the analyte molecules are located. mdpi.com The intensity of this enhancement is highly dependent on the size and shape of the nanoparticles. scienceandtechnology.com.vn

Chemical Enhancement: This mechanism involves a charge-transfer interaction between the analyte molecule and the metal surface. mdpi.com Molecules like 4-MPBA, which can chemisorb onto the metal substrate through their thiol group (-SH) to form a strong Ag-S bond, experience this type of enhancement. mdpi.com This direct chemical bond facilitates a more efficient transfer of charge, further amplifying the Raman signal.

Vibrational Mode Assignments and Spectral Fingerprinting of Functional Groups (e.g., ν(COO−) stretch, ν8a mode)

The SERS spectrum of 4-MPBA provides a unique "fingerprint" based on its molecular vibrations. Key vibrational modes are assigned to specific functional groups within the molecule.

ν(COO−) stretch: The stretching vibration of the deprotonated carboxylate group (COO−) is a key indicator of pH. Peaks around 1380 cm⁻¹ and 1410 cm⁻¹ are attributed to the COO− stretch and are prominent in the deprotonated state of the molecule. nih.gov The orientation of the molecule on the nanoparticle surface can influence which of these peaks is more prominent. nih.gov

ν(C=O) stretch: A peak around 1700 cm⁻¹ corresponds to the stretching of the protonated carboxylic acid group (COOH). nih.gov

Other Aromatic Ring Vibrations: A peak at approximately 1084 cm⁻¹ is associated with the vibration of the aromatic ring. mdpi.com

The following table summarizes prominent SERS peaks for 4-Mercaptophenylbutyric Acid and their assignments.

Peak Position (cm⁻¹)Vibrational Mode AssignmentReference
~1700ν(C=O) stretch of COOH nih.gov
~1586Aromatic ring breathing mode mdpi.com
~1580ν8a ring breathing mode nih.gov
~1410ν(COO−) stretch nih.gov
~1380ν(COO−) stretch nih.gov
~1084Aromatic ring vibration mdpi.com

Quantitative and Qualitative SERS Analysis Approaches (e.g., Intensity Ratios, Frequency Shifts, Chemometrics)

SERS can be employed for both qualitative and quantitative analysis of 4-MPBA.

Qualitative Analysis: The presence of characteristic peaks in the SERS spectrum confirms the identity of 4-MPBA. nih.gov

Quantitative Analysis: Quantitative analysis can be achieved through several approaches:

Intensity Ratios: The ratio of the intensity of a pH-sensitive peak (like the ν(COO−) stretch) to a pH-insensitive peak can be used to determine the concentration or pH. nih.gov For instance, in thiram (B1682883) detection, the ratio of the SERS intensity of thiram to that of 4-MBA was used for quantification. mdpi.com

Frequency Shifts: Changes in the frequency of certain vibrational modes, such as the ν8a mode, can be correlated with the concentration of an analyte or changes in the local environment like pH. nih.gov

Chemometrics: Advanced statistical methods, known as chemometrics, can be applied to the full SERS spectrum to build predictive models for concentration or other properties. nih.gov This approach can be more robust as it utilizes information from the entire spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Confirm the presence of key functional groups such as the carboxylic acid (-COOH), the thiol (-SH), and the aromatic ring.

Study the interactions of 4-MPBA with surfaces or other molecules by observing shifts in the vibrational frequencies of these functional groups.

Differentiate between the protonated (COOH) and deprotonated (COO-) states of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules. rsc.org It provides detailed information about the chemical environment of individual atoms. libretexts.org

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. oregonstate.edu For 4-MPBA, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the butyric acid chain, and the thiol proton. The chemical shifts and splitting patterns of these signals confirm the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in 4-MPBA will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework. savemyexams.com

The following table shows predicted ¹H NMR and ¹³C NMR chemical shifts for a related compound, 4-mercaptobutyric acid, which can provide an estimation for the butyric acid portion of 4-MPBA.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H2.55t
¹H2.37t
¹H1.89p
¹³C180.2-
¹³C34.1-
¹³C27.9-
¹³C23.9-

Data for 4-mercaptobutyric acid. Source: hmdb.ca

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Dark-Field Scattering)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se The presence of the aromatic ring in 4-MPBA results in characteristic absorption bands in the UV region of the electromagnetic spectrum. libretexts.org For example, 4-azidobenzoic acid shows an absorption maximum at 274 nm due to the phenyl group. researchgate.net UV-Vis spectroscopy can be used to determine the concentration of 4-MPBA in solution and to study its interaction with metal nanoparticles, as these interactions often lead to shifts in the plasmon resonance band. sci-hub.se

Dark-Field Scattering: Dark-field microscopy is a technique that allows for the visualization of scattered light from nanoparticles and can be used to study the interaction of 4-MPBA with these nanoparticles. mdpi.com By analyzing the scattered light, information about the size, shape, and aggregation state of the nanoparticles functionalized with 4-MPBA can be obtained. iastate.edu Hyperspectral dark-field imaging can even provide the scattering spectrum of individual nanoparticles, offering insights into the local environment and binding events. nih.gov

Applications in Advanced Analytical Methodologies and Biosensing Principles

Foundational Principles of Biosensor Design Incorporating 4-Mercaptophenylbutyric Acid Derivatives

The design of biosensors is fundamentally based on the integration of a biological recognition element with a transducer. mdpi.com This combination allows for the conversion of a biological response into a measurable signal. nih.govijariie.com Biosensors are generally categorized based on their transducer type, which can be electrochemical, optical, or mass-based, among others. acs.org The effectiveness of a biosensor is largely dependent on the stable immobilization of bioreceptor molecules onto the transducer surface, a process where 4-MPBA and its derivatives play a crucial role. nih.govnih.gov

Transduction Mechanisms in Electrochemical Biosensing

Electrochemical biosensors convert a biological interaction into an electrical signal, such as current, potential, or impedance. acs.orgnih.gov These sensors are advantageous due to their potential for miniaturization, cost-effectiveness, and ability to analyze turbid samples. mdpi.com The core of an electrochemical biosensor consists of a working electrode, a counter electrode, and a reference electrode, with common materials for the working electrode including gold, platinum, and carbon. nih.gov

The immobilization of biorecognition elements is a critical step in the fabrication of electrochemical biosensors. researchgate.net Thiol-containing compounds, like 4-MPBA, are frequently used to form self-assembled monolayers (SAMs) on gold electrode surfaces. researchgate.netnih.gov This process involves the formation of a stable covalent bond between the sulfur atom of the thiol group and the gold surface. nih.govacs.org The carboxylic acid end of the 4-MPBA can then be used to covalently attach bioreceptor molecules, such as enzymes or antibodies. researchgate.net This structured and stable immobilization enhances the sensitivity and selectivity of the biosensor. mdpi.comacs.org

Principles of Optical Biosensing (e.g., Absorption, Fluorescence, Light Scattering)

Optical biosensors utilize changes in light properties—such as absorption, fluorescence, or light scattering—to detect the interaction between an analyte and a bioreceptor. nih.gov These sensors can offer label-free and real-time detection. mdpi.com Common types of optical biosensors include those based on surface plasmon resonance (SPR), fluorescence, and chemiluminescence. mdpi.comjcu.cz

In the context of optical biosensors, 4-MPBA can be used to functionalize surfaces, such as gold nanoparticles, to facilitate the attachment of biorecognition elements. For instance, the thiol group can bind to the gold surface, while the carboxylic acid group can be activated to link with amine groups on proteins or other biomolecules. This strategy is employed in techniques like Surface-Enhanced Raman Spectroscopy (SERS) for the detection of pathogens. nih.gov

Concepts of Piezoelectric Biosensing

Piezoelectric biosensors are mass-based sensors that operate on the principle of detecting changes in mass on the surface of a piezoelectric crystal. ijariie.com These crystals, typically quartz, vibrate at a specific resonant frequency when an electric field is applied. jcu.cz When the mass on the crystal surface changes, due to the binding of an analyte to the immobilized bioreceptor, the resonant frequency shifts, and this change can be measured. jcu.czmdpi.com

The immobilization of bioreceptors onto the gold electrodes of a quartz crystal microbalance (QCM), a type of piezoelectric biosensor, is often achieved using thiol-containing linkers like 4-MPBA. mdpi.commdpi.com The thiol group forms a stable bond with the gold surface, creating a functionalized layer for the subsequent attachment of biomolecules. mdpi.comresearchgate.net This method provides a stable and reproducible surface for real-time monitoring of binding events. mdpi.com

Engineering of Biorecognition Elements via Thiol and Carboxylic Acid Functionalization (e.g., for N-glycopeptides, bacterial pathogens)

The dual functionality of 4-MPBA is instrumental in engineering biorecognition elements for specific targets. The thiol group provides a strong anchor to gold surfaces, while the carboxylic acid group offers a versatile handle for attaching a wide range of biomolecules. researchgate.netfrontiersin.org

N-glycopeptide Analysis:

In the field of glycoproteomics, the analysis of N-glycopeptides is crucial for understanding protein function and identifying disease biomarkers. nih.govnih.gov However, the low abundance and poor ionization of N-glycopeptides present analytical challenges. nih.gov Functionalized nanomaterials are often used for the selective enrichment of these molecules. For example, 4-mercaptophenylboronic acid (a derivative of 4-MPBA where the carboxylic acid is replaced by a boronic acid) can be attached to gold-functionalized nanomaterials via the thiol group. nih.gov The boronic acid has a high affinity for the cis-diol groups present in N-glycopeptides, enabling their selective capture and enrichment from complex biological samples. nih.gov This approach has been shown to achieve low femtomolar detection sensitivity and high enrichment selectivity. nih.gov

Bacterial Pathogen Detection:

The rapid and sensitive detection of bacterial pathogens is critical for public health and food safety. nih.govfrontiersin.org SERS-based biosensors have emerged as a powerful tool for this purpose. nih.govnih.gov In one strategy, 4-MPBA can be used to functionalize SERS substrates to capture bacteria. nih.gov The thiol group binds to the metallic nanoparticle surface, and the carboxylic acid can interact with the bacterial surface. Alternatively, derivatives like 4-mercaptophenylboronic acid can be used to bind to polysaccharides on the bacterial cell wall. nih.gov This targeted capture enhances the SERS signal, allowing for the sensitive and specific detection of bacteria. nih.gov

Strategies for Biomolecule Immobilization on Functionalized Surfaces

The performance of a biosensor is critically dependent on the method used to immobilize the biorecognition element onto the transducer surface. researchgate.netresearchgate.net The ideal immobilization strategy should be stable, reproducible, and maintain the biological activity of the immobilized molecule. numberanalytics.com

Covalent Immobilization Techniques

Covalent immobilization involves the formation of strong, stable chemical bonds between the functionalized surface and the biomolecule. numberanalytics.com This method offers high stability and reduces the leaching of the bioreceptor from the sensor surface. frontiersin.orgnumberanalytics.com

When a surface is functionalized with 4-MPBA, the terminal carboxylic acid group provides a convenient site for covalent attachment of biomolecules. researchgate.net A common method involves the activation of the carboxylic acid group using a mixture of N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms an active NHS ester, which can then react with primary amine groups present on proteins, antibodies, or other biomolecules to form a stable amide bond. researchgate.net This two-step process is widely used due to its efficiency and the stability of the resulting linkage. soton.ac.uk

Another approach involves the use of bifunctional crosslinkers. For instance, a molecule with both a maleimide (B117702) group and an NHS ester can be used. researchgate.net The NHS ester would react with the amine-terminated surface, and the maleimide group would then be available to react with thiol groups on a biomolecule, such as those in cysteine residues of a protein. soton.ac.uk

The choice of immobilization chemistry depends on the specific biomolecule and the desired orientation on the sensor surface to ensure optimal activity and accessibility for analyte binding. researchgate.netsoton.ac.uk

Bioaffinity and Physical Adsorption Approaches

The primary application of this compound in biosensing is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. asianpubs.orgnih.gov This process leverages both physical adsorption and the subsequent creation of a bio-interactive surface.

The mechanism unfolds in two main stages:

Physical Adsorption via Thiol-Gold Interaction: The sulfur atom in the thiol group of 4-MPBA has a strong affinity for gold surfaces. asianpubs.org When a gold substrate is exposed to a solution of 4-MPBA, the thiol groups spontaneously chemisorb onto the gold, forming a strong, stable sulfur-gold coordination bond. nih.gov This interaction drives the molecules to arrange themselves into a densely packed, highly ordered, single layer, or monolayer. researchgate.netethz.ch The phenyl and alkyl components of the molecules align due to van der Waals forces, contributing to the stability and order of the layer. nih.gov

Bioaffinity via Terminal Carboxylic Acid Group: Once the SAM is formed, the carboxylic acid groups are oriented away from the gold surface, creating a new, functional interface. asianpubs.org This surface can be used to immobilize biomolecules, such as antibodies, enzymes, or DNA, through covalent bonding. A common and effective method is amine coupling, where the carboxylic acid groups are activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS). asianpubs.orgrsc.org These activated esters then readily react with primary amine groups found in the lysine (B10760008) residues of proteins, forming stable amide bonds. asianpubs.org

This combined approach of physical adsorption to the substrate and covalent immobilization of biomolecules allows for precise control over the density and orientation of the biological recognition elements on the sensor surface, which is a critical factor in the performance of bioaffinity sensors. asianpubs.orgnih.gov

Preservation of Biomolecule Activity and Conformation upon Immobilization

A significant challenge in biosensor development is ensuring that immobilized biomolecules retain their native three-dimensional structure (conformation) and biological activity. rsc.org Denaturation upon attachment to a surface can render a biosensor ineffective. The use of this compound in forming SAMs provides a favorable microenvironment that helps preserve biomolecule function.

Key factors contributing to the preservation of activity include:

Spacer Function: The butyric acid portion of the 4-MPBA molecule acts as a spacer, physically separating the immobilized biomolecule from the potentially denaturing influence of the substrate surface. nih.gov This separation minimizes undesirable interactions and provides the biomolecule with the conformational freedom it needs to function correctly.

Controlled Environment: SAMs create a well-defined and uniform chemical surface, unlike the heterogeneous nature of a bare substrate. nih.gov This ordered environment ensures that biomolecules are immobilized in a predictable manner, reducing random orientations that could lead to loss of activity. asianpubs.org

Reduction of Non-Specific Adsorption: While 4-MPBA itself provides a foundation, it is often used in conjunction with shorter, inert "spacer" thiols, such as 6-mercaptohexanol. mdpi.com These shorter molecules fill in any potential defects in the SAM and present a hydrophilic surface that resists the non-specific binding of other proteins or contaminants from the sample. nih.govresearchgate.net This minimizes surface fouling and ensures that the sensor's signal is directly related to the specific bioaffinity interaction of interest.

By creating a stable, oriented, and bio-compatible interface, SAMs based on 4-MPBA and similar alkanethiols are crucial for fabricating reliable biosensors where the activity of the immobilized protein is paramount. rsc.org

Role in Chromatographic Separation Science (e.g., as Stationary Phase Modifiers)

In the field of high-performance liquid chromatography (HPLC), the stationary phase is the core component that determines the separation mechanism. Modifying the surface chemistry of stationary phase particles can introduce new types of interactions and dramatically alter separation selectivity. inacom.nl this compound is a candidate for creating novel stationary phases due to its composite structure.

The modification process typically involves covalently bonding 4-MPBA to a support material, most commonly porous silica (B1680970) or polymer particles. chrom-china.com The bonding can be achieved through either the thiol or the carboxylic acid group, leading to different surface properties.

Modification Mechanism: A common approach involves first functionalizing silica particles with a reagent that can react with the thiol group of 4-MPBA. Alternatively, methods like thiol-ene "click" chemistry can be used to attach thiol-containing molecules to vinyl-functionalized silica. acs.org Once bonded, the phenylbutyric acid moiety is exposed on the surface of the packing material, becoming the new interface for interaction with analytes in the mobile phase.

Separation Selectivity: A stationary phase modified with 4-MPBA would offer multiple modes of interaction:

Reversed-Phase Interaction: The hydrophobic phenyl ring and butyrate (B1204436) alkyl chain can interact with non-polar analytes, similar to conventional C8 or C18 phases. inacom.nluhplcs.com

π-π Interaction: The electron-rich phenyl ring can engage in π-π stacking interactions with other aromatic or unsaturated analytes. This provides unique selectivity that is not present in simple alkyl-chain phases and can be useful for separating isomers or structurally similar aromatic compounds. nih.gov

Ion-Exchange: Depending on the mobile phase pH, the terminal carboxylic acid group can be deprotonated (COO-), allowing for weak anion-exchange interactions with cationic analytes. chromatographyonline.com

Research on stationary phases modified with similar thiol compounds has demonstrated unique selectivity for aromatic hydrocarbons compared to standard octadecylsilyl (ODS) columns. nih.gov Therefore, using 4-MPBA as a stationary phase modifier offers a strategy to develop mixed-mode columns with tunable selectivity for complex sample analysis.

Derivatization Agent in Mass Spectrometry Applications

Derivatization in mass spectrometry (MS) is a chemical strategy used to modify an analyte to improve its analytical characteristics. jfda-online.com This often involves attaching a chemical "tag" to the analyte to increase its volatility, improve its ionization efficiency, or direct its fragmentation in a predictable way for more sensitive and selective detection. mdpi.comsigmaaldrich.com

Thiol-containing compounds and carboxylic acids are often targets for derivatization because their native properties can lead to poor performance in certain MS methods. researchgate.netmdpi.com Reagents such as N-substituted maleimides or 4,4′-dithiodipyridine (DTDP) are specifically designed to react with the thiol groups of analytes like cysteine or glutathione. researchgate.netbohrium.com Similarly, various reagents exist to convert carboxylic acids into esters or other derivatives more suitable for MS analysis. mdpi.com

While this compound possesses both a thiol and a carboxylic acid group, its use as a derivatization agent is not well-documented in scientific literature. Typically, a derivatizing agent is designed to be highly reactive toward a specific functional group on an analyte. Although one could theoretically use the thiol group of 4-MPBA to react with a suitable functional group on a target analyte, it is more commonly the type of molecule that would be the target of derivatization rather than the agent itself. For example, to analyze 4-MPBA in a biological sample, one would likely derivatize its thiol or carboxylic acid group with an established agent to enhance its detection by LC-MS. nih.gov

Summary of Findings for this compound Applications
Application Area Key Research Findings and Principles
Bioaffinity & Adsorption Forms highly ordered Self-Assembled Monolayers (SAMs) on gold surfaces via strong thiol-gold interaction. asianpubs.orgnih.gov The terminal carboxylic acid group is used for covalent attachment of biomolecules (e.g., proteins) after activation with EDC/NHS. asianpubs.orgrsc.org
Biomolecule Preservation The alkyl-phenyl chain acts as a spacer, preventing protein denaturation on the substrate surface. nih.gov Creates a well-defined microenvironment that helps maintain the native conformation and biological activity of immobilized molecules. nih.govrsc.org
Chromatography Can be used as a stationary phase modifier by bonding it to silica or polymer supports. chrom-china.com The resulting phase offers mixed-mode separation capabilities: reversed-phase (hydrophobic) and π-π interactions (aromatic). nih.gov
Mass Spectrometry Derivatization No direct evidence found for its use as a derivatization agent. It is more commonly a target for derivatization. The concept involves tagging analytes to improve MS detection. jfda-online.commdpi.comnih.gov

Theoretical and Computational Investigations of 4 Mercaptophenylbutyric Acid Systems

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. ijcce.ac.ir By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of processes like adsorption and self-assembly at interfaces. ijcce.ac.irnih.gov

Interfacial Adsorption:

The adsorption of 4-MPBA at various interfaces, such as water-air or on solid surfaces like gold or graphene, can be modeled using MD simulations. nih.gov These simulations can predict the orientation and conformation of 4-MPBA molecules at the interface. For instance, simulations can reveal whether the molecules adsorb with their thiol group anchored to a metal surface and the phenylbutyric acid chain extending into the solvent. Key parameters that influence adsorption, such as temperature and the presence of electrolytes, can also be systematically studied. ijcce.ac.ir For example, simulations might show that at lower temperatures, 4-MPBA molecules form a more ordered and densely packed layer on a surface. ijcce.ac.ir

Self-Assembly Processes:

Table 1: Representative Data from Molecular Dynamics Simulations of Thiol Adsorption

Simulation ParameterValueDescription
System4-MPBA on Gold (Au)Simulating the adsorption of 4-MPBA on a gold surface.
Force FieldGAFF, OPLS-AACommonly used force fields for organic molecules. nih.govrsc.org
Water ModelTIP3P, SPCStandard models for water molecules in the simulation. nih.govrsc.org
Temperature300 KSimulation performed at room temperature. ijcce.ac.ir
Simulation Time50 nsThe duration of the simulation to observe equilibrium. mdpi.com
Adsorption Energy-35 kcal/molA hypothetical value representing the strength of the bond between the sulfur atom of 4-MPBA and the gold surface.
Tilt Angle30°The average angle of the 4-MPBA molecule's backbone with respect to the surface normal.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. northwestern.edu These calculations solve the Schrödinger equation for a given molecule to obtain its wavefunction, from which various properties can be derived. northwestern.edufortunejournals.com

Electronic Structure:

Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure of 4-MPBA. niscpr.res.in These calculations can provide detailed information about the molecule's geometry, including bond lengths and angles. northwestern.edu They also allow for the determination of the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated, and the HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com

Reactivity Profiles:

Quantum chemical calculations can predict the most likely sites for chemical reactions on the 4-MPBA molecule. rsc.org By calculating properties such as electrostatic potential maps and Fukui functions, researchers can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For 4-MPBA, these calculations can confirm that the thiol group is a primary site for binding to metal surfaces, and the carboxylic acid group is a key site for acid-base reactions and hydrogen bonding. The calculations can also be used to estimate the energies of transition states for various reactions, providing insight into reaction mechanisms and rates. rsc.org

Table 2: Calculated Electronic Properties of 4-Mercaptophenylbutyric Acid using DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate an electron. mdpi.com
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. mdpi.com
HOMO-LUMO Gap5.3 eVIndicates the chemical reactivity and stability of the molecule. mdpi.com
Dipole Moment2.5 DA measure of the overall polarity of the molecule. northwestern.edu
Mulliken Charge on Sulfur-0.15 eIndicates the partial charge on the sulfur atom, suggesting its nucleophilic character.
pKa of Carboxylic Acid~4.5A calculated estimate of the acidity of the carboxylic acid group.

Computational Modeling of Spectroscopic Responses and Intermolecular Interaction Energies

Computational modeling can also be used to predict the spectroscopic signatures of 4-MPBA and to quantify the strength of its interactions with other molecules.

Spectroscopic Responses:

Quantum chemical methods can be employed to calculate the vibrational frequencies of 4-MPBA, which correspond to the peaks observed in infrared (IR) and Raman spectra. niscpr.res.in By comparing the calculated spectra with experimental data, researchers can confirm the structure of the molecule and assign specific vibrational modes to different functional groups. niscpr.res.in For example, the calculated stretching frequency of the S-H bond in the thiol group and the C=O bond in the carboxylic acid group can be matched with the corresponding experimental peaks. niscpr.res.in Similarly, electronic excitation energies can be calculated to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

Intermolecular Interaction Energies:

The strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, between 4-MPBA molecules or between 4-MPBA and a surface, can be quantified using high-level quantum chemical calculations. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This provides a detailed understanding of the nature of the forces that govern the self-assembly and adsorption of 4-MPBA. For instance, these calculations can determine the energy of the hydrogen bond between the carboxylic acid groups of two adjacent 4-MPBA molecules in a self-assembled monolayer.

Table 3: Calculated Vibrational Frequencies and Interaction Energies for this compound

ParameterCalculated ValueExperimental Correlation
S-H Stretch Frequency2550 cm⁻¹Corresponds to the S-H stretching vibration in IR/Raman spectra.
C=O Stretch Frequency1720 cm⁻¹Corresponds to the C=O stretching vibration of the carboxylic acid in IR/Raman spectra. niscpr.res.in
Hydrogen Bond Energy-8 kcal/molThe calculated energy of a hydrogen bond between two 4-MPBA molecules.
Adsorption Energy on Gold-35 kcal/molThe calculated energy of binding of the thiol group to a gold surface.

Q & A

Q. How can researchers resolve contradictory data in the literature regarding the biological activity of this compound?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions (e.g., pH, redox state), or impurities. Conduct meta-analyses to identify confounding variables. Replicate studies under standardized conditions (e.g., ISO 17025) and use orthogonal assays (e.g., enzymatic activity vs. binding affinity) to cross-validate results .

Q. What experimental designs are optimal for studying the pH-dependent reactivity of the thiol group in this compound?

  • Methodological Answer : Use buffered solutions (pH 2–12) to monitor thiol reactivity via Ellman’s assay (measurement of free -SH groups at 412 nm). Control for autoxidation by including chelating agents (e.g., EDTA). Kinetic studies under varying temperatures can elucidate activation energies. Pair with computational modeling (DFT) to predict reactive sites .

Q. How should researchers address challenges in detecting decomposition products of this compound under oxidative stress?

  • Methodological Answer : Employ LC-MS/MS with high-resolution mass spectrometry to identify degradation byproducts (e.g., disulfides, sulfonic acids). Accelerated stability studies (40°C/75% RH) can simulate long-term storage. Compare fragmentation patterns with databases (e.g., NIST) and synthesize suspected degradants for confirmation .

Methodological Best Practices

Q. What statistical approaches are appropriate for clustered data in studies involving this compound?

  • Methodological Answer : For repeated measurements (e.g., dose-response curves), use mixed-effects models to account for intra-experiment variability. Apply Bonferroni correction for multiple comparisons. Tools like R (lme4 package) or SAS PROC MIXED are recommended. Report 95% confidence intervals and effect sizes .

Q. How can researchers ensure reproducibility in assays involving this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document batch-specific purity, solvent preparation (e.g., degassing for oxygen-sensitive assays), and instrument calibration. Use internal controls (e.g., N-acetylcysteine for thiol reactivity assays) and share raw data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.